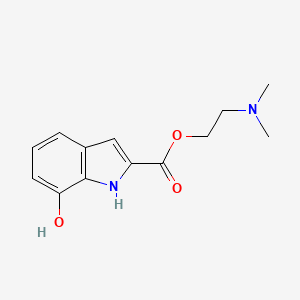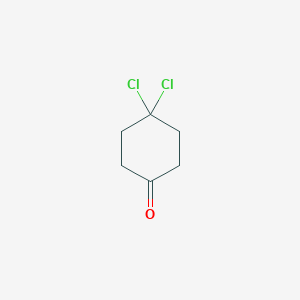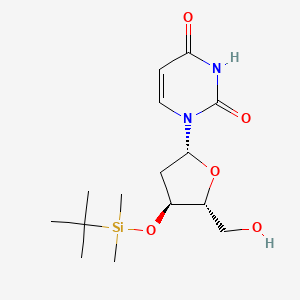
C15H26N2O5Si
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C15H26N2O5Si is a complex organic compound that features a pyrimidine ring fused with a tetrahydrofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C15H26N2O5Si typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of hydroxyl groups using tert-butyl dimethylsilyl chloride in the presence of imidazole . The key step involves the Horner–Wadsworth–Emmons olefination to introduce the enyne side chain .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
C15H26N2O5Si undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The silyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the pyrimidine ring results in dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
C15H26N2O5Si has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of C15H26N2O5Si involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt metabolic pathways and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilane: A simpler compound with similar protective group properties.
tert-Butyl(4-iodobutoxy)dimethylsilane: Another compound used in organic synthesis with similar functional groups.
Uniqueness
C15H26N2O5Si is unique due to its combination of a pyrimidine ring and a tetrahydrofuran moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
76223-05-7 |
|---|---|
Fórmula molecular |
C15H26N2O5Si |
Peso molecular |
342.46 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H26N2O5Si/c1-15(2,3)23(4,5)22-10-8-13(21-11(10)9-18)17-7-6-12(19)16-14(17)20/h6-7,10-11,13,18H,8-9H2,1-5H3,(H,16,19,20)/t10-,11+,13+/m0/s1 |
Clave InChI |
CYEAJMJUHMELTK-DMDPSCGWSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=CC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-t-Butoxyphenyl)-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8574502.png)
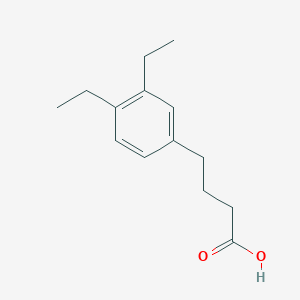
![6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8574515.png)
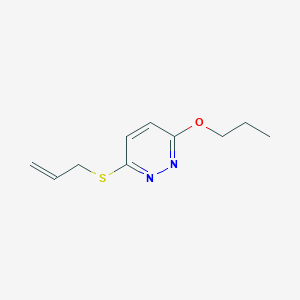
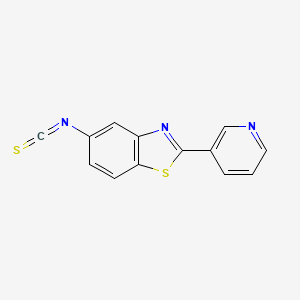
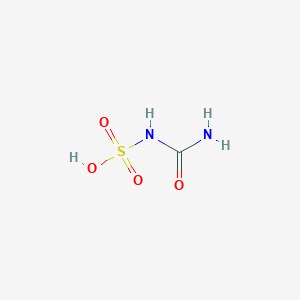
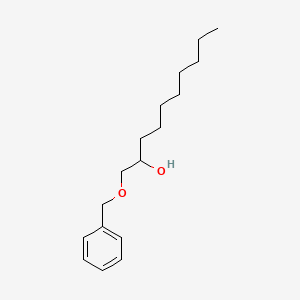
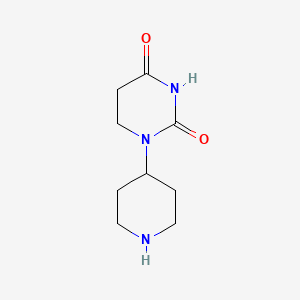
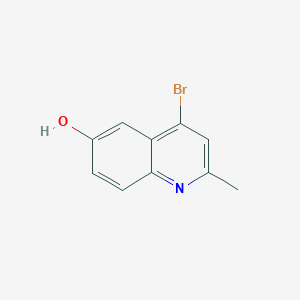
![4-[(tert-butyldimethylsilyl)oxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B8574567.png)
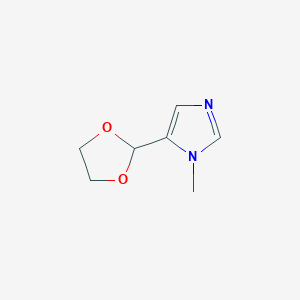
![2(5H)-Furanone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (S)-](/img/structure/B8574573.png)
